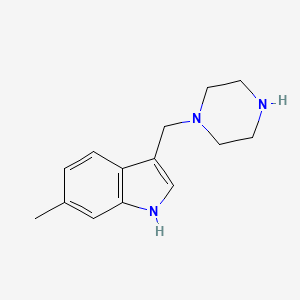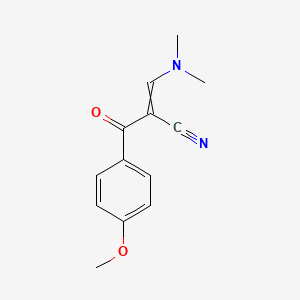
tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H20ClNO2 and a molecular weight of 233.74 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-pyrrolidinecarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to form the corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrrolidines.
Oxidation Reactions: Products include N-oxides.
Reduction Reactions: Products include primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: The compound is used in medicinal chemistry for the development of new drugs, particularly those targeting the central nervous system. It serves as a building block for the synthesis of potential therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate: Similar in structure but contains a piperazine ring instead of a pyrrolidine ring.
tert-Butyl 3-methoxypyrrolidine-1-carboxylate: Similar in structure but contains a methoxy group instead of a chloroethyl group.
1-Boc-3-piperidone: Similar in structure but contains a piperidone ring instead of a pyrrolidine ring.
Uniqueness: tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate is unique due to its specific combination of a tert-butyl ester group and a chloroethyl substituent on the pyrrolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in various synthetic and research applications .
Propiedades
IUPAC Name |
tert-butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFJJWWERKMUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11874743.png)








![1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one](/img/structure/B11874783.png)

![1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11874795.png)
![N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine](/img/structure/B11874807.png)
